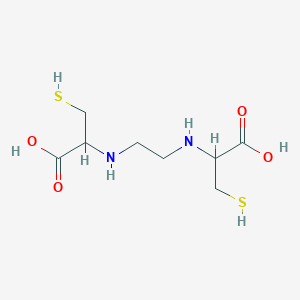
l,l-Ethylenedicysteine
Übersicht
Beschreibung
L,l-Ethylenedicysteine is a useful research compound. Its molecular formula is C8H16N2O4S2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Renal Imaging Applications
1. Renal Function Studies
The primary application of 99mTc-L,L-ethylenedicysteine is in renal imaging. It has been shown to provide reliable information regarding renal function through scintigraphy. Studies have demonstrated that it offers comparable or superior imaging quality compared to traditional agents like 99mTc-mercaptoacetyltriglycine (MAG3) and iodine-131 ortho-iodohippurate (OIH) .
2. Clinical Evaluations
Clinical evaluations involving patients with chronic renal failure have highlighted the efficacy of 99mTc-L,L-ethylenedicysteine. In a study comparing its clearance with that of MAG3, 99mTc-L,L-ethylenedicysteine exhibited a higher plasma clearance rate, indicating its potential as a more effective renal tracer .
Table 1: Comparison of Renal Imaging Agents
| Agent | Plasma Clearance (ml/min) | Imaging Quality | Excretion Pathway |
|---|---|---|---|
| Technetium-99m-L,L-EC | 504 | High | Primarily renal |
| Technetium-99m-MAG3 | 420 | High | Renal and hepatobiliary |
| Iodine-131 OIH | 663 | Moderate | Renal |
Case Studies
Case Study 1: Evaluation in Healthy Volunteers
In a study involving healthy volunteers, the pharmacokinetics of 99mTc-L,L-ethylenedicysteine were assessed. The mean clearance was approximately 75.8% of that observed with iodine-131 OIH, while the imaging produced high-quality results without adverse effects, demonstrating its safety and efficacy in clinical settings .
Case Study 2: Chronic Renal Failure Patients
A cohort study evaluated 99mTc-L,L-ethylenedicysteine in patients with varying degrees of chronic renal impairment. The imaging results indicated improved renal delineation compared to MAG3, suggesting that this agent might be particularly beneficial for patients with compromised kidney function .
Analyse Chemischer Reaktionen
Complexation with Radiometals
L,L-EC reacts with 99mTc under alkaline conditions (pH ≥ 12) to form 99mTc-L,L-EC , a highly stable complex with >95% radiochemical purity . The reaction involves coordination of the thiol (-SH) and amino (-NH2) groups of EC with 99mTc, facilitated by stannous chloride (SnCl2) as a reducing agent .
Key Reaction Parameters:
Comparative studies show 99mTc-L,L-EC has lower plasma protein binding (66% vs. 91%) and faster renal excretion than 99mTc-MAG3, making it superior for dynamic renal imaging .
Isomer-Specific Reactivity
L,L-EC exhibits stereochemical selectivity in reactions. For example:
-
L,L-EC forms a syn-isomer complex with 99mTc, while D,D-EC produces an anti-isomer .
-
The D,D-EC isomer shows higher plasma clearance in rats (3.31 mL/min vs. 1.69 mL/min for L,L-EC) .
Isomer Comparison in Rats :
| Isomer | Clearance (mL/min) | Protein Binding (%) | Extraction Efficiency (%) |
|---|---|---|---|
| L,L-EC | 1.69 ± 0.44 | 66 ± 10 | 76 ± 3 |
| D,D-EC | 3.31 ± 0.64 | 44 ± 4 | 91 ± 1 |
| D,L-EC | 2.13 ± 0.48 | 74 ± 5 | 73 ± 12 |
Thermodynamic Stability of Metal Complexes
L,L-EC forms stable complexes with transition metals, including In(III) and Ga(III). X-ray crystallography reveals a distorted octahedral geometry for [In(EC)]⁻ , with coordination via two S, two N, and two O atoms .
Stability Constants (log K):
| Metal | log K (EC complex) | Comparison with EDTA |
|---|---|---|
| In(III) | 25.3 | 24.9 |
| Ga(III) | 20.1 | 19.8 |
| Fe(III) | 16.7 | 14.3 |
These values indicate EC’s strong affinity for trivalent metals, comparable to EDTA but with enhanced kinetic inertness .
Biochemical Interactions
-
Tubular Secretion : 99mTc-L,L-EC undergoes active tubular transport in the kidneys, inhibited by probenecid .
-
Metabolic Stability : Unlike 99mTc-L,L-ECD (a brain perfusion agent), EC resists esterase-mediated hydrolysis, ensuring urinary excretion without metabolite interference .
Functionalization for Targeted Imaging
EC’s carboxylate groups enable conjugation with biomolecules. For example:
-
99mTc-EC-DG : EC conjugated to deoxyglucose (DG) targets glucose transporters in tumors, showing 85% uptake inhibition by cold DG in lung cancer models .
Reaction Scheme:
Eigenschaften
Molekularformel |
C8H16N2O4S2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-[2-[(1-carboxy-2-sulfanylethyl)amino]ethylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
BQHFYSWNHZMMDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(CS)C(=O)O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














